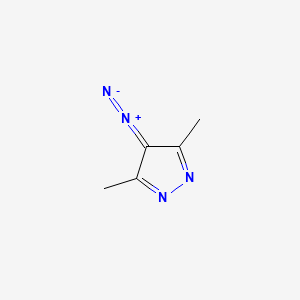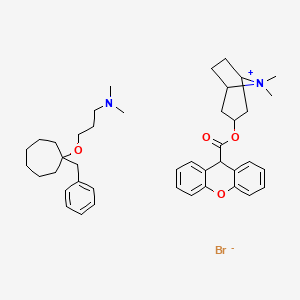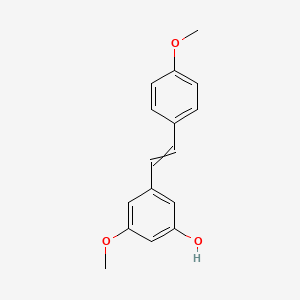
3-hydroxy-4',5-dimethoxystilbene
描述
3-Hydroxy-4’,5-dimethoxystilbene is a natural compound found in the stem bark of Morus nigra L . It belongs to the class of stilbenes, which are phenolic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antiproliferative activity against cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4’,5-dimethoxystilbene can be achieved through various synthetic routes. One common method involves the methylation of resveratrol using methyl iodide in the presence of a base . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of 3-hydroxy-4’,5-dimethoxystilbene can be achieved through microbial fermentation. Engineered strains of Escherichia coli and Streptomyces venezuelae have been used to produce high yields of methylated stilbenes, including 3-hydroxy-4’,5-dimethoxystilbene . This method offers an efficient and environmentally friendly alternative to traditional chemical synthesis.
化学反应分析
Types of Reactions
3-Hydroxy-4’,5-dimethoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-hydroxy-4’,5-dimethoxystilbene .
科学研究应用
3-Hydroxy-4’,5-dimethoxystilbene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive stilbenes.
Medicine: Its antioxidant and anti-inflammatory properties are being explored for therapeutic applications.
作用机制
The mechanism of action of 3-hydroxy-4’,5-dimethoxystilbene involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation . The compound’s methoxylation enhances its bioactivity and stability, allowing it to interact more effectively with biological targets .
相似化合物的比较
Similar Compounds
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and stability.
Resveratrol: A well-known stilbene with antioxidant and anti-inflammatory properties.
Pinostilbene: A monomethylated stilbene with similar bioactivities.
Uniqueness
3-Hydroxy-4’,5-dimethoxystilbene is unique due to its specific substitution pattern, which imparts distinct biological activities and stability compared to other stilbenes. Its enhanced antiproliferative activity against cancer cells sets it apart from other similar compounds .
属性
IUPAC Name |
3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-7-5-12(6-8-15)3-4-13-9-14(17)11-16(10-13)19-2/h3-11,17H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJJZHWFJYIMM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58436-29-6 | |
| Record name | 3-Methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58436-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of microorganisms were studied in relation to resveratrol's antimicrobial activity in the provided research?
A1: While the provided abstract doesn't specify the exact microorganisms, it mentions that the research focused on the "antimicrobial activity of resveratrol-derived monomers and dimers against foodborne pathogens" []. This suggests the study likely investigated bacteria commonly associated with foodborne illnesses, such as Salmonella, Listeria monocytogenes, or Escherichia coli.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


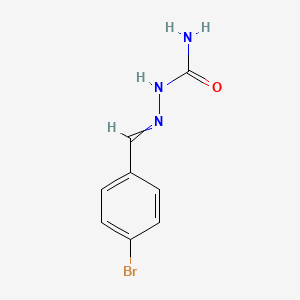
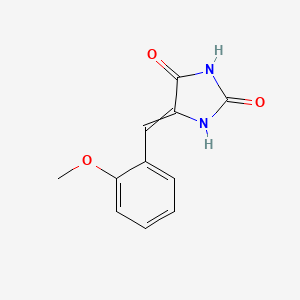
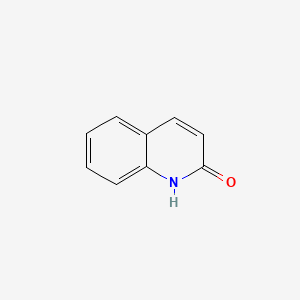
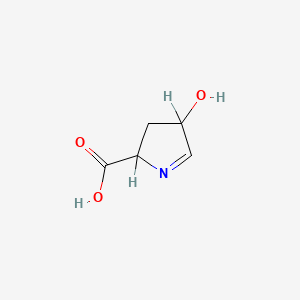
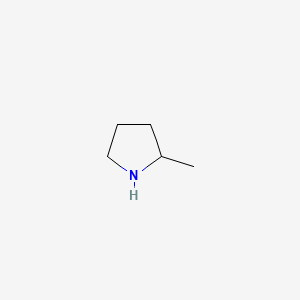
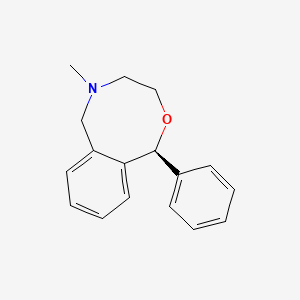
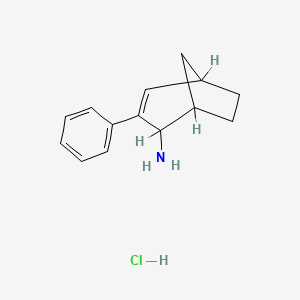
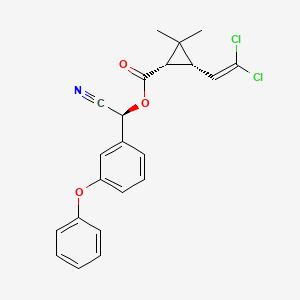

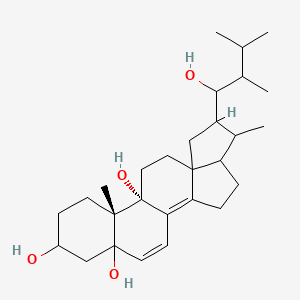
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)
![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)
